3-[2-(2-oxoindol-3-yl)hydrazinyl]propanenitrile
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Overview
Description
The compound identified as 3-[2-(2-oxoindol-3-yl)hydrazinyl]propanenitrile is a chemical entity listed in the PubChem database It is a unique molecule with specific properties and applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 3-[2-(2-oxoindol-3-yl)hydrazinyl]propanenitrile would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-oxoindol-3-yl)hydrazinyl]propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
3-[2-(2-oxoindol-3-yl)hydrazinyl]propanenitrile has a wide range of scientific research applications, including:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may be studied for its biological activity and interactions with biomolecules.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-[2-(2-oxoindol-3-yl)hydrazinyl]propanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action would provide insights into its potential therapeutic applications and effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[2-(2-oxoindol-3-yl)hydrazinyl]propanenitrile include those with related chemical structures and properties. Examples of similar compounds may include:
- CID 2244 (aspirin)
- CID 5161 (salicylsalicylic acid)
- CID 3715 (indomethacin)
- CID 1548887 (sulindac)
Uniqueness
This compound is unique due to its specific chemical structure and properties, which may confer distinct biological activities and applications. Comparing it with similar compounds helps highlight its unique features and potential advantages in various scientific and industrial contexts.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds provide a comprehensive understanding of its importance and utility
Properties
IUPAC Name |
3-[2-(2-oxoindol-3-yl)hydrazinyl]propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c12-6-3-7-13-15-10-8-4-1-2-5-9(8)14-11(10)16/h1-2,4-5,13H,3,7H2,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBYHGJOOIJMSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)NNCCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=O)N=C2C=C1)NNCCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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